

Foreword: The Architectural Significance of a Precursor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)cyclohexanone

Cat. No.: B091713

[Get Quote](#)

In the intricate world of synthetic chemistry and drug development, the value of a compound is often defined not by its own biological activity, but by the potential it unlocks. **2-(3-Methoxyphenyl)cyclohexanone** is a prime example of such a foundational molecule. A simple aromatic ketone at first glance, it serves as a critical and versatile starting reagent for constructing complex molecular architectures, most notably the morphinan scaffold that forms the backbone of numerous opioid analgesics.^{[1][2]} This guide provides a comprehensive technical overview of its properties, synthesis, applications, and analytical characterization, offering field-proven insights for professionals engaged in medicinal chemistry and organic synthesis.

Core Physicochemical & Structural Properties

2-(3-Methoxyphenyl)cyclohexanone is a clear, colorless liquid, classified as an aromatic ketone.^{[1][2]} Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 15547-89-4.^{[1][2][3][4][5]}

A summary of its key physical and chemical properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	15547-89-4	[3][4][5]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[3][4][5]
Molecular Weight	204.27 g/mol	[4][5]
Appearance	Clear, colorless liquid	[1]
Density	1.1 g/mL at 25 °C	[1][2][3]
Boiling Point	140-142 °C @ 0.2 mmHg	[2][3]
Refractive Index	n _{20/D} 1.546	[1][2][3]
SMILES String	COc1cccc(c1)C2CCCCC2=O	[4][5]
InChI Key	KACQSVYTBQDRGP- UHFFFAOYSA-N	[4][5]

Synthesis & Mechanistic Considerations

The synthesis of 2-aryl cyclohexanones is a well-established area of organic chemistry, crucial for accessing a wide range of functionalized carbocycles.^{[6][7]} Methodologies often involve the α -arylation of a pre-formed cyclohexanone ring or the cyclization of a linear precursor that already contains the aryl moiety.

A Plausible Synthetic Workflow

While specific, detailed experimental procedures for CAS 15547-89-4 date back several decades, a robust and common approach involves the nucleophilic addition of an organometallic aryl species to a cyclohexene oxide derivative, followed by oxidation. A generalized workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-(3-Methoxyphenyl)cyclohexanone**.

Causality in Experimental Design

- Choice of Grignard Reagent: The use of 3-bromoanisole to form a Grignard reagent provides a potent carbon-based nucleophile (the 3-methoxyphenyl group) that is essential for forming the key carbon-carbon bond with the cyclohexane ring.
- Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent quenching the reagent and ensure a high yield.

- Epoxide Ring Opening: Cyclohexene oxide serves as the electrophile. The Grignard reagent attacks one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring and the formation of a trans-cyclohexanol intermediate.
- Oxidation Step: The secondary alcohol formed in the previous step must be oxidized to the target ketone. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are often chosen to selectively convert the secondary alcohol to a ketone without over-oxidation or side reactions.

Core Applications in Drug Discovery & Development

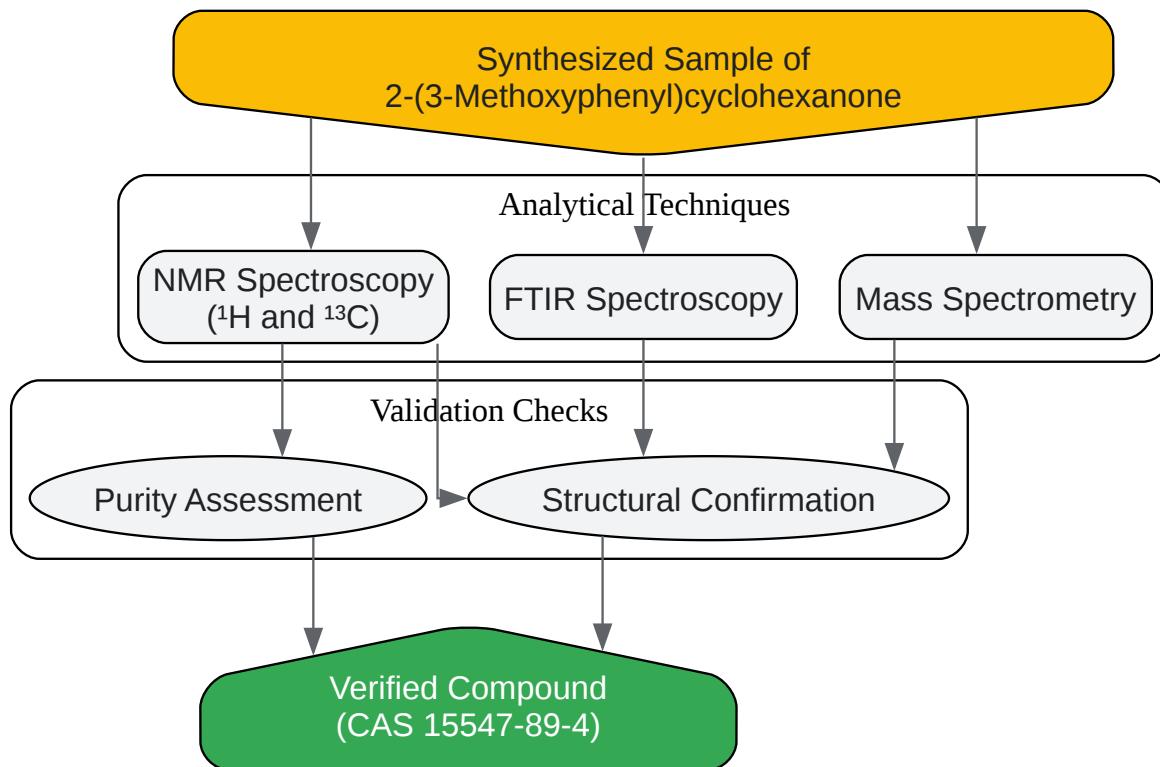
The primary value of **2-(3-Methoxyphenyl)cyclohexanone** lies in its role as a versatile chemical intermediate. It is not an active pharmaceutical ingredient itself but a foundational block for more complex molecules.

Keystone Intermediate for Morphinans

The most significant application is as a starting reagent for the synthesis of octahydrophenanthrene, which is a crucial intermediate in the production of morphinans.[\[1\]](#)[\[2\]](#) The morphinan skeleton is the core structure of a vast class of opioid analgesics, including morphine and its many synthetic derivatives. The compound is also directly implicated in the synthesis of 9-azamorphinan and 2-methyl-5-phenyl morphan.[\[1\]](#)

Precursor to Dissociative Anesthetics

2-(3-Methoxyphenyl)cyclohexanone is a known precursor in the synthesis of arylcyclohexylamines, a class of drugs with dissociative anesthetic properties. Notably, it is used to synthesize 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, a compound commonly known as methoxetamine (MXE).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Methoxetamine is structurally related to ketamine and is recognized as a designer drug with hallucinogenic and dissociative effects.[\[12\]](#) It is critical to underscore that while this precursor is essential for its synthesis, methoxetamine itself is a controlled substance in many jurisdictions due to its high potential for abuse and lack of accepted medical use.[\[12\]](#)[\[13\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-(3-Methoxyphenyl)cyclohexanone** in drug development.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of **2-(3-Methoxyphenyl)cyclohexanone**, a suite of spectrometric and spectroscopic techniques is employed. While the specific spectra for this compound are proprietary or not widely published, the expected characteristics can be reliably predicted based on its structure and data from closely related analogues like methoxetamine.^{[8][10]}

Standard Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the methoxyphenyl ring (typically in the δ 6.5-7.5 ppm range), a sharp singlet for the methoxy (-OCH₃) group protons around δ 3.8 ppm, and a series of complex multiplets for the eight protons on the cyclohexanone ring.
 - ^{13}C NMR: Key signals would include the carbonyl carbon (C=O) significantly downfield (around δ 200-210 ppm), carbons of the aromatic ring, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the cyclohexane ring.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm^{-1} . Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic and aliphatic portions would be visible.[10]
- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M^+) corresponding to the molecular weight of 204.27 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two rings.

Safety, Handling, and Storage

Proper handling of **2-(3-Methoxyphenyl)cyclohexanone** is essential in a laboratory setting.

- Hazard Classification: It is classified as a combustible liquid (Storage Class 10).
- Environmental Hazard: It holds a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to water.[2]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves and eyeshields, is required to prevent skin and eye contact.
- Safety Precaution: Avoid contact with skin and eyes (S-phrase 24/25).[2]
- Storage: Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

2-(3-Methoxyphenyl)cyclohexanone (CAS 15547-89-4) stands as a testament to the enabling power of synthetic precursors in modern pharmacology. While unassuming in its own right, its strategic importance is undeniable. It provides a reliable and essential entry point into the complex chemical synthesis of morphinan-based analgesics and serves as a key building block for arylcyclohexylamine derivatives. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is not merely academic—it is fundamental to the innovation of next-generation therapeutics.

References

- Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. Available at: [\[https://www.semanticscholar.org/paper/The-Characterization-of-2-\(3-Methoxyphenyl\)-2-\(ethylamino\)cyclohexanone-Methoxetamine\]](https://www.semanticscholar.org/paper/The-Characterization-of-2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone-Methoxetamine) ([Link])
- **2-(3-Methoxyphenyl)cyclohexanone**. CAS Common Chemistry. Available at: [\[Link\]](#)
- Hays PA, Casale, JF, Berrier AL. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid. Available at: [\[Link\]](#)
- The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Available at: [\[Link\]](#)
- Cas 15547-89-4, **2-(3-METHOXYPHENYL)CYCLOHEXANONE**. lookchem. Available at: [\[Link\]](#)
- **2-(3-Methoxyphenyl)cyclohexanone** | C₁₃H₁₆O₂. PubChem. Available at: [\[Link\]](#)
- 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. PubChem. Available at: [\[Link\]](#)
- Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [\[Link\]](#)
- The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) (Microgram Journal 2012;9(1):3-17). DEA.gov. Available at: [\[Link\]](#)
- An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. PubMed. Available at: [\[Link\]](#)
- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Patentscope. Available at: [\[Link\]](#)
- Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxyphenyl)-cyclohexanol and its salts. Google Patents.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [\[Link\]](#)

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
- Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.
- 2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone. SpectraBase. Available at: [\[Link\]](#)
- Cyclohexanone, 2-(3-methoxyphenyl)-. US EPA. Available at: [\[Link\]](#)
- Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [\[Link\]](#)
- Methoxisopropamine | C₁₆H₂₃NO₂. PubChem. Available at: [\[Link\]](#)
- Circular 008/2012: control of methoxetamine under a Temporary Class Drug Order. GOV.UK. Available at: [\[Link\]](#)
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC - PubMed Central. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(3-METHOXYPHENYL)CYCLOHEXANONE | 15547-89-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-(3-Methoxyphenyl)cyclohexanone | C₁₃H₁₆O₂ | CID 85868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino) cyclohexanone (Methoxetamine) | Semantic Scholar [semanticscholar.org]
- 9. Erowid.org: Erowid Reference 8558 : The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) : Hays PA, Casale, JF, Berrier AL [erowid.org]
- 10. scribd.com [scribd.com]
- 11. dea.gov [dea.gov]
- 12. 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone | C15H21NO2 | CID 52911279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
- To cite this document: BenchChem. [Foreword: The Architectural Significance of a Precursor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091713#2-3-methoxyphenyl-cyclohexanone-cas-number-15547-89-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com